molecular formula C15H15NO2 B11866905 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile

6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11866905
M. Wt: 241.28 g/mol
InChI Key: RCYCMRHQGUXGPT-UHFFFAOYSA-N
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Description

6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of 2-oxo-2H-chromene-3-carbonitriles. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-chromene-3-carbonitriles, including 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile, can be achieved through a one-pot green synthesis method. This involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication (ultrasonic bath of 40 KHz and probe of 20 KHz) . The reaction conditions are mild, and the compounds are obtained in high yield.

Industrial Production Methods: Industrial production methods for 2-oxo-2H-chromene-3-carbonitriles typically involve the use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts. Solvents like DMF, ethanol, or water are commonly used .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrile group or the chromene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted chromenes .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

  • 2-Oxo-2H-chromene-3-carbonitrile
  • 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
  • 4-Hydroxy-2-oxo-2H-chromene-3-carbonitrile

Comparison: 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substituents (ethyl and isopropyl groups) which may enhance its biological activities compared to other similar compounds. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

6-ethyl-2-oxo-4-propan-2-ylchromene-3-carbonitrile

InChI

InChI=1S/C15H15NO2/c1-4-10-5-6-13-11(7-10)14(9(2)3)12(8-16)15(17)18-13/h5-7,9H,4H2,1-3H3

InChI Key

RCYCMRHQGUXGPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N

Origin of Product

United States

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